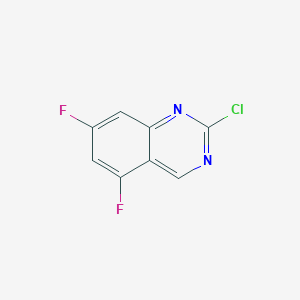
2-Chloro-5,7-difluoroquinazoline
概要
説明
2-Chloro-5,7-difluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the quinazoline ring enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.
作用機序
Mode of Action
The mode of action of 2-Chloro-5,7-difluoroquinazoline is currently unknown . The compound’s interaction with its targets and any resulting changes would require further investigation.
Pharmacokinetics
The pharmacokinetic properties of this compound are as follows :
- High gastrointestinal absorption. The compound is BBB permeant, indicating it can cross the blood-brain barrier. It is not a substrate for P-glycoprotein and does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Information on the excretion of this compound is not available. These properties impact the bioavailability of the compound, influencing its effectiveness in the body.
生化学分析
Biochemical Properties
2-Chloro-5,7-difluoroquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme phosphatase CDC25B, where this compound acts as an inhibitor. This inhibition can affect cell cycle regulation and has potential implications in cancer treatment . Additionally, this compound may interact with other biomolecules, altering their conformation and activity, which can lead to changes in cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as human colon adenocarcinoma (HCT116 and HT29), human gastric cancer (SGC-7901), human lung adenocarcinoma (A549), and human hepatocyte carcinoma (HepG2), this compound exhibits cytotoxic effects, leading to cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell proliferation, differentiation, and apoptosis. The modulation of these cellular processes by this compound highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the inhibition of phosphatase CDC25B by this compound involves binding to the active site of the enzyme, preventing its interaction with substrates . This inhibition can lead to changes in cell cycle progression and apoptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, further affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound may undergo biotransformation, leading to the formation of metabolites that can have different biological activities. The effects of this compound on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-difluoroquinazoline typically involves the introduction of chlorine and fluorine atoms into the quinazoline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable quinazoline precursor is treated with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of 2,4-dichloroquinazoline with potassium fluoride in the presence of a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Chloro-5,7-difluoroquinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives .
科学的研究の応用
2-Chloro-5,7-difluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
類似化合物との比較
Similar Compounds
- 2-Chloroquinazoline
- 5,7-Difluoroquinazoline
- 2,4-Dichloroquinazoline
- 2,4,5-Trifluoroquinazoline
Comparison
Compared to similar compounds, 2-Chloro-5,7-difluoroquinazoline exhibits unique chemical reactivity and biological activity due to the presence of both chlorine and fluorine atoms. This combination enhances its potential as a versatile building block in medicinal chemistry and material science .
特性
IUPAC Name |
2-chloro-5,7-difluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-12-3-5-6(11)1-4(10)2-7(5)13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRQFRDTVPGRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CN=C(N=C21)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430972.png)

![7-Oxaspiro[3.5]nonan-1-one](/img/structure/B1430979.png)
![4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol](/img/structure/B1430980.png)
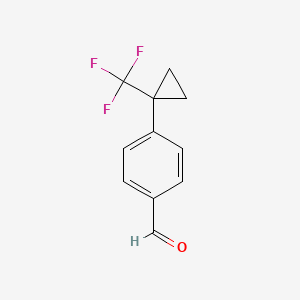
amine hydrochloride](/img/structure/B1430983.png)
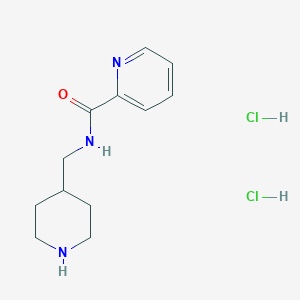
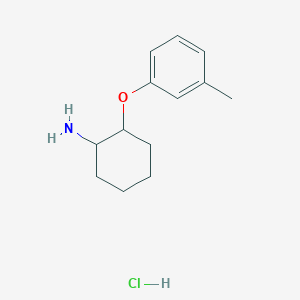

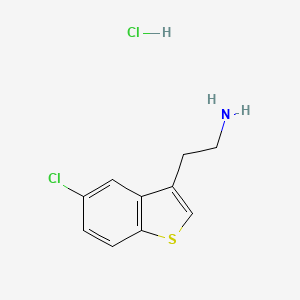
![2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride](/img/structure/B1430988.png)
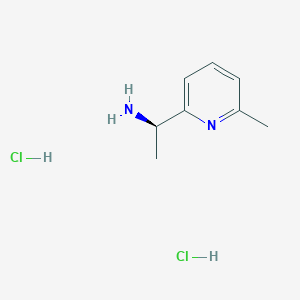
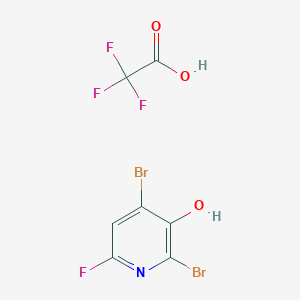
![[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride](/img/structure/B1430994.png)
